1-(Bromomethyl)-3,5-dinitrobenzene

Catalog No.
S3335751
CAS No.
137570-75-3
M.F
C7H5BrN2O4
M. Wt
261.03 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(Bromomethyl)-3,5-dinitrobenzene

CAS Number

137570-75-3

Product Name

1-(Bromomethyl)-3,5-dinitrobenzene

IUPAC Name

1-(bromomethyl)-3,5-dinitrobenzene

Molecular Formula

C7H5BrN2O4

Molecular Weight

261.03 g/mol

InChI

InChI=1S/C7H5BrN2O4/c8-4-5-1-6(9(11)12)3-7(2-5)10(13)14/h1-3H,4H2

InChI Key

PVJNFIVPIQXQLZ-UHFFFAOYSA-N

SMILES

C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])CBr

Canonical SMILES

C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])CBr

Synthesis and Characterisation of Isomeric Derivatives

Scientific Field: Organic Chemistry

Application Summary: Bromopyrenes, which are derivatives of the aromatic hydrocarbon pyrene, are significant in synthetic chemistry, materials science, and environmental studies . The strategic functionalisation of pyrene at non-K region and nodal positions is crucial for expanding its utility .

Results or Outcomes: By elucidating efficient synthetic methodologies and reaction conditions, this research contributes to advancing the synthesis and functionalisation strategies of pyrene derivatives, unlocking new possibilities for their utilisation in various fields .

Synthesis and Characterization of Block Copolymers

Scientific Field: Polymer Science

Application Summary: Reversible addition-fragmentation chain transfer (RAFT) polymerization is a powerful technique for the macromolecular synthesis of a broad range of well-defined polymers . It’s compatible with a very wide range of monomers and reaction conditions .

Methods of Application: Synthesis of poly (styrene-b-methyl methacrylate) block copolymers were obtained via RAFT polymerization of styrene using RAFT-macro agent . For this purpose, 4-bromomethyl benzoyl chloride was obtained using 4-methylbenzoyl chloride and N-bromosuccinimide .

Results or Outcomes: The primary parameters, for example concentration, and time that affect reaction were evaluated . The products were characterized by FT-IR, 1 H-NMR, GPC, and TGA . The multi instruments studies of the obtained block copolymers show that the copolymers easily formed as a result of RAFT .

pH Indicator: Bromothymol Blue

Scientific Field: Analytical Chemistry

Methods of Application: Bromothymol blue acts as a weak acid in a solution. It can thus be in protonated or deprotonated form, appearing yellow or blue, respectively . It is bright aquamarine by itself, and greenish-blue in a neutral solution .

Results or Outcomes: The protonated form of bromothymol blue has its peak absorption at 427 nm thus transmitting yellow light in acidic solutions, and the deprotonated form has its peak absorption at 602 nm thus transmitting blue light in more basic solutions .

Introduction of Benzyl Groups: Benzyl Bromide

Scientific Field: Organic Synthesis

Application Summary: Benzyl bromide is used in organic synthesis for the introduction of the benzyl groups when the less expensive benzyl chloride is insufficiently reactive .

Methods of Application: Benzylations are often achieved in the presence of catalytic amounts of sodium iodide, which generates the more reactive benzyl iodide in situ .

Results or Outcomes: In some cases, benzyl serves as a protecting group for alcohols and carboxylic acids .

1-(Bromomethyl)-3,5-dinitrobenzene is an organic compound characterized by a benzene ring with two nitro groups at the 3 and 5 positions and a bromomethyl group at the 1 position. Its chemical formula is C7H5BrN2O4C_7H_5BrN_2O_4 and it has a molecular weight of approximately 233.03 g/mol. The compound appears as a solid with a melting point ranging from 65 to 66 °C . The presence of the bromomethyl group enhances its reactivity, making it a valuable intermediate in various chemical syntheses.

  • Explosive: Nitro compounds can be explosive under certain conditions, especially when heated or subjected to shock.
  • Toxic: Nitro compounds can be toxic upon ingestion, inhalation, or skin contact. []
  • Irritant: The compound might irritate the skin, eyes, and respiratory system.
Due to its functional groups:

  • Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles, such as amines or alcohols, under appropriate conditions.
  • Reduction Reactions: The nitro groups can be reduced to amines using reducing agents like iron powder in acidic conditions .
  • Electrophilic Aromatic Substitution: The compound can participate in electrophilic substitution reactions, where the nitro groups can direct new substituents to specific positions on the aromatic ring.

The synthesis of 1-(Bromomethyl)-3,5-dinitrobenzene can be achieved through several methods:

  • Bromination of Dinitrobenzene:
    • Starting from 1,3-dinitrobenzene, bromine can be introduced using N-bromosuccinimide in a suitable solvent under controlled temperatures.
    • Reaction conditions typically involve heating and stirring for an extended period to ensure complete bromination .
  • Bromomethylation:
    • The compound can also be synthesized by treating 3,5-dinitrobenzyl alcohol with phosphorus tribromide or similar brominating agents .

1-(Bromomethyl)-3,5-dinitrobenzene is primarily used as an intermediate in organic synthesis. Its applications include:

  • Synthesis of Pharmaceuticals: It can serve as a precursor for various pharmaceutical compounds due to its reactive bromomethyl group.
  • Dyes and Pigments: The compound may be utilized in the production of dyes owing to its chromophoric properties.
  • Research

Interaction studies involving 1-(Bromomethyl)-3,5-dinitrobenzene focus on its reactivity with biological molecules and other chemical species. Research indicates that compounds with nitro groups can interact with proteins and nucleic acids, potentially leading to modifications that affect biological functions. These interactions are crucial for understanding the compound's toxicity and environmental impact.

Several compounds share structural similarities with 1-(Bromomethyl)-3,5-dinitrobenzene. Here are some notable examples:

Compound NameStructure DescriptionUnique Features
1-Bromo-3,5-dinitrobenzeneSimilar structure without the bromomethyl group.Primarily used in industrial applications.
1-(Bromomethyl)-2,4-dinitrobenzeneDifferent positions of nitro groups on benzene.Utilized for synthesizing β-unsaturated aldehydes.
3-Bromo-5-nitroanilineContains an amino group instead of bromomethyl.Exhibits different biological activities due to amine.

The uniqueness of 1-(Bromomethyl)-3,5-dinitrobenzene lies in its specific arrangement of functional groups that enhance its reactivity compared to similar compounds. Its ability to participate in diverse

XLogP3

2.1

Wikipedia

1-(Bromomethyl)-3,5-dinitrobenzene

Dates

Modify: 2024-04-14

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